molecular formula C7H3ClINO B8554672 7-Chloro-2-iodofuro[2,3-c]pyridine

7-Chloro-2-iodofuro[2,3-c]pyridine

Cat. No. B8554672
M. Wt: 279.46 g/mol
InChI Key: AZRWZTLCJCREHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-iodofuro[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H3ClINO and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-iodofuro[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-iodofuro[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-2-iodofuro[2,3-c]pyridine

InChI

InChI=1S/C7H3ClINO/c8-7-6-4(1-2-10-7)3-5(9)11-6/h1-3H

InChI Key

AZRWZTLCJCREHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(O2)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chlorofuro[2,3-c]pyridine (7.60 g, 49.7 mmol) was placed in a three-necked flask fitted with a thermometer and nitrogen inlet and then anhydrous tetrahydrofuran (150 mL) was added. The solution was cooled to −78° C. To this cold solution was added gradually 2 M LDA solution (32.3 mL, 64.6 mmol) by syringe and the resulting mixture was stirred for 2 h at −78° C. Then a solution of iodine (15.1 g, 59.5 mmol) in dry THF (100 mL) was added at −78° C. and the resulting mixture was allowed to warm to RT overnight. The reaction was quenched with aqueous sodium thiosulfate (75 mL) and diluted with ethyl acetate (150 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×75 mL). All organic layers were combined, washed with brine, dried over anhydrous Na2SO4, filtered and evaporated to give 13.7 g (99%) of the title compound as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.06 (s, 1H), 7.40 (d, J=6.0 Hz, 1 H), 8.17 (d, J=6.0 Hz, 1H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
32.3 mL
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
99%

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